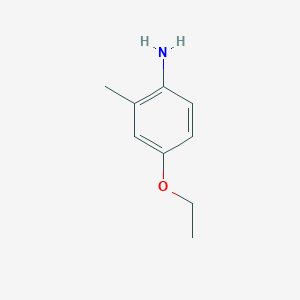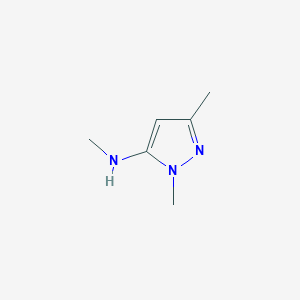![molecular formula C13H11N3O2 B176910 6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 173458-97-4](/img/structure/B176910.png)
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Overview
Description
“6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo .Molecular Structure Analysis
The molecular formula of “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” is C11H12N4O . The average mass is 216.239 Da and the monoisotopic mass is 216.101105 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” include methylation of 4-chloro-7H-pyrrolo . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Scientific Research Applications
Chemical Properties and Structure Analysis
A study conducted by Sørum et al. (2010) focuses on the chemical shift assignment of N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, which includes fluorinated compounds. This research provides valuable data on the chemical structure and properties through various experiments like 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments (Sørum et al., 2010).
Antimicrobial Applications
Mohamed, El-Domany, and Abd El-hameed (2009) synthesized a series of pyrrole derivatives and pyrrolo[2,3-d]pyrimidines, demonstrating significant in vitro antimicrobial activity against various bacteria and fungi. This suggests a potential application of these compounds in antimicrobial treatments (Mohamed et al., 2009).
Jadhav et al. (2022) explored the synthesis of pyrimidine derivatives including 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine, highlighting their pharmacological and biological activities. This research contributes to the understanding of these compounds' roles in biological systems (Jadhav et al., 2022).
Fluorometric Detection Applications
Hudson and Choghamarani (2007) synthesized derivatives for oligodeoxynucleotide synthesis, investigating their impact on duplex stability and ability to report on hybridization through fluorometric methods. This indicates potential applications in biochemical analyses and molecular biology (Hudson & Choghamarani, 2007).
Radioligand Development for Receptor Studies
Hsin et al. (2000) reported the synthesis of a novel radioligand for corticotropin-releasing hormone type 1 receptor (CRHR1), highlighting its application in developing positron emission tomography radiotracers and pharmacological studies (Hsin et al., 2000).
Potential Antitumor and Dihydrofolate Reductase Inhibition
Gangjee, Jain, and Queener (2005) synthesized pyrimidine derivatives as potential inhibitors of dihydrofolate reductase and antitumor agents. This research adds to the understanding of these compounds in cancer treatment (Gangjee et al., 2005).
Mieczkowski et al. (2015) synthesized Cytarabine analogues with a pyrrolo[2,3-d]pyrimidin-2(7H)-one base and evaluated their antiproliferative properties, indicating their potential in cancer research (Mieczkowski et al., 2015).
Future Directions
The future directions for “6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one” could involve the development of more potent anticancer agents with minimum or no side effects . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-9-4-2-8(3-5-9)11-6-10-12(16-11)14-7-15-13(10)17/h2-7H,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLDAMGBNHAYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632511 | |
| Record name | 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one | |
CAS RN |
173458-97-4 | |
| Record name | 6-(4-Methoxyphenyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
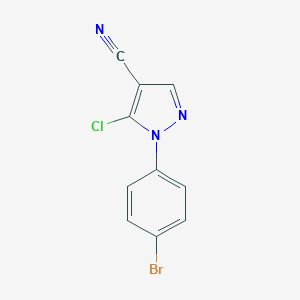
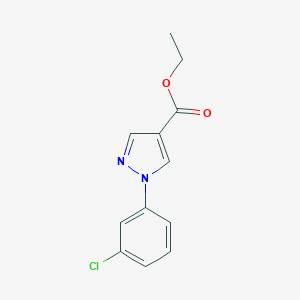
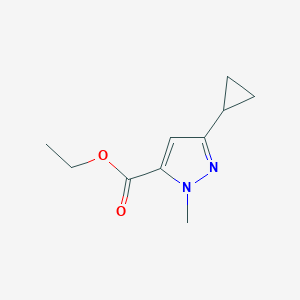
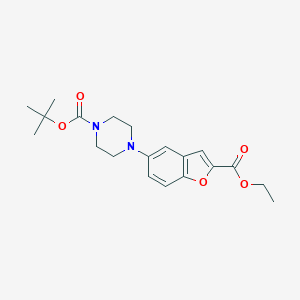
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)
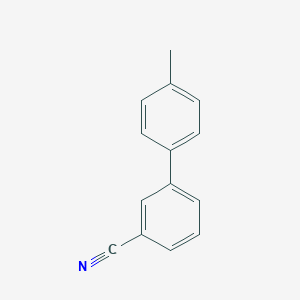
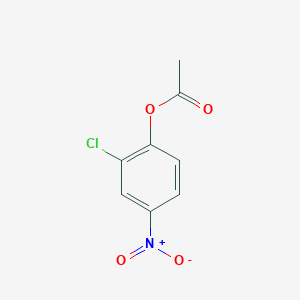

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B176838.png)
